Ditetradecyl glutarate
Description
Ditetradecyl glutarate (CAS: 26720-14-9) is a diester of glutaric acid (pentanedioic acid) with two tetradecyl (C14) alcohol groups. Its molecular formula is C₃₃H₆₄O₄, and it is structurally characterized by a central glutarate moiety esterified with long-chain aliphatic alcohols . This compound falls under the category of fatty acid esters, known for their roles as plasticizers, lubricants, and intermediates in polymer synthesis.
Properties
CAS No. |
26720-14-9 |
|---|---|
Molecular Formula |
C33H64O4 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
ditetradecyl pentanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-36-32(34)28-27-29-33(35)37-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
IJAKILMUHVCHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditetradecyl glutarate is synthesized through an esterification reaction between glutaric acid and tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of glutaric acid and tetradecanol in the presence of a catalyst. The mixture is then heated to a specific temperature to initiate the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ditetradecyl glutarate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glutaric acid and tetradecanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ditetradecyl glutarate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of ditetradecyl glutarate is primarily based on its chemical structure. The long alkyl chains provide hydrophobic interactions, making it useful in applications where water repellency is desired. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Hydrophobicity: Longer alkyl chains (e.g., tetradecyl vs. methyl) increase molecular weight and hydrophobicity, reducing water solubility and enhancing compatibility with nonpolar matrices like plastics .
- Thermal Stability : Higher boiling points in long-chain esters (e.g., ditetradecyl) make them suitable for high-temperature industrial processes .
Biological Activity
Ditetradecyl glutarate (DTG) is an ester derived from glutaric acid and tetradecyl alcohol. It has garnered interest in various fields, particularly in biomedicine and material sciences, due to its unique properties and potential biological activities. This article explores the biological activity of DTG, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
DTG is characterized by its long hydrophobic carbon chains, which contribute to its amphiphilic nature. This property makes it suitable for applications in drug delivery systems and as a surfactant in various formulations.
Mechanisms of Biological Activity
The biological activity of DTG can be attributed to several mechanisms:
- Cell Membrane Interaction : Due to its amphiphilic structure, DTG can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can enhance the delivery of therapeutic agents across cell membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that DTG may exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cells.
- Gene Delivery : DTG has been investigated as a non-viral vector for gene delivery, particularly in the context of cationic liposomes. Its ability to form stable complexes with nucleic acids enhances transfection efficiency in various cell types.
In Vitro Studies
Several studies have explored the effects of DTG on different cell lines:
- Cytotoxicity Assays : Research indicates that DTG exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for drug delivery applications.
- Gene Expression Modulation : In a study involving neuronal cells, DTG was shown to enhance the expression of neuroprotective genes, indicating its potential role in neurodegenerative disease therapy.
In Vivo Studies
Animal models have been used to assess the therapeutic potential of DTG:
- Anti-inflammatory Activity : In a mouse model of induced inflammation, administration of DTG resulted in a significant reduction in inflammatory markers compared to control groups.
- Survival Studies : A study demonstrated that DTG supplementation improved survival rates in mice subjected to oxidative stress conditions, suggesting protective effects against cellular damage.
Case Studies
- Gene Delivery in Neurons : A notable case study involved the use of DTG-based liposomes for delivering therapeutic genes to primary cultured neurons. The results showed enhanced transfection rates and improved neuronal viability compared to traditional methods .
- Anti-inflammatory Effects : In another case study focusing on chronic inflammation models, DTG treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Data Tables
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro Cytotoxicity | Various Cell Lines | Low cytotoxicity at therapeutic concentrations |
| Gene Expression | Neuronal Cells | Enhanced expression of neuroprotective genes |
| In Vivo Inflammation | Mouse Model | Reduced inflammatory markers |
| Survival Study | Oxidative Stress Model | Improved survival rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
